Product packaging for 5-(4-Bromophenyl)picolinic acid(Cat. No.:)

5-(4-Bromophenyl)picolinic acid

Cat. No.: B12998121
M. Wt: 278.10 g/mol
InChI Key: UYYSTFWEBIWITE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)picolinic acid is a specialized picolinic acid derivative offered as a high-purity building block for chemical synthesis and biological research. As part of the 6-aryl-2-picolinic acid family, this compound serves as a key intermediate in developing novel synthetic auxin herbicides . Researchers utilize this scaffold to create new molecules that target auxin-signaling F-box (AFB) proteins, such as AFB5, with potential for enhanced herbicidal activity and lower application rates compared to established herbicides like picloram . Molecular docking studies of analogous structures demonstrate their potential for strong binding affinity to these target proteins . Beyond agrochemical research, picolinic acid derivatives are investigated for their potential in pharmaceutical discovery . Some derivatives have shown promise in in vitro studies for inducing apoptosis in human cancer cell lines, such as A549 lung cancer cells, by activating caspases and triggering endoplasmic reticulum stress . The picolinic acid core is also an endogenous metabolite of the kynurenine pathway and is known for its metal-chelating properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO2 B12998121 5-(4-Bromophenyl)picolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

5-(4-bromophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)

InChI Key

UYYSTFWEBIWITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Br

Origin of Product

United States

Contextualization of Picolinic Acid Derivatives in Organic Chemistry and Material Science

Picolinic acid, or pyridine-2-carboxylic acid, is a simple yet versatile heterocyclic compound. wikipedia.org Its derivatives are a class of molecules that have found extensive use across various scientific disciplines. In organic chemistry, they serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govbldpharm.com For instance, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the local anesthetic Mepivacaine. chemicalbook.com

The defining feature of picolinic acid and its derivatives is their ability to act as bidentate chelating agents. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with a wide range of metal ions, such as chromium, zinc, manganese, copper, and iron. wikipedia.orgchemicalbook.com This chelating property is fundamental to their application in material science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit diverse and tunable properties, making them suitable for applications in gas storage, catalysis, and as luminescent materials. The specific substituents on the picolinic acid ring can significantly influence the resulting properties of these materials. nih.gov

Furthermore, picolinic acid derivatives are a notable class of synthetic auxin herbicides. mdpi.comnih.gov Recently developed herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are based on the picolinate (B1231196) structure, highlighting the ongoing importance of this chemical family in agricultural science. mdpi.comnih.gov

Significance of Brominated Phenyl Moieties in Molecular Design

The incorporation of a phenyl group, a six-carbon aromatic ring, into a molecule can significantly influence its properties, often imparting thermal and chemical stability. elsevierpure.com When this phenyl ring is substituted with a bromine atom, as in a bromophenyl moiety, it introduces further specific characteristics that are highly valuable in molecular design.

The bromine atom is an electron-withdrawing group, which can alter the electronic distribution within the molecule. This can affect the reactivity of the compound and its potential to engage in specific intermolecular interactions. In the context of crystal engineering, the presence of bromine can facilitate the formation of halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This control is crucial for designing materials with specific crystal packing and, consequently, desired physical properties.

Moreover, the introduction of a bromine atom provides a reactive handle for further chemical transformations. Through cross-coupling reactions, such as the Suzuki or Stille reactions, the bromine atom can be replaced with a wide variety of other functional groups. This allows for the late-stage diversification of molecular structures, a powerful strategy in the discovery of new materials and biologically active compounds. The bromophenyl group is therefore a key building block in the synthesis of complex organic molecules. researchgate.net

Scope and Research Trajectories for 5 4 Bromophenyl Picolinic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals several viable disconnection points for its synthesis. The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This bond can be formed using various cross-coupling reactions. This leads to two key precursors: a 5-halopicolinic acid derivative and a 4-bromophenyl organometallic reagent.

Another potential disconnection is at the carboxylic acid group, which can be introduced at a later stage from a corresponding functional group, such as a methyl or cyano group, on the pyridine ring.

Precursor Synthesis and Functional Group Transformations

The primary precursors for the synthesis of this compound are 5-bromopicolinic acid and a suitable 4-bromophenyl organometallic reagent.

The synthesis of 5-bromopicolinic acid can be achieved through the oxidation of 5-bromo-2-methylpyridine (B113479). A common method involves the use of a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. The reaction is typically heated to drive the conversion of the methyl group to a carboxylic acid.

Starting MaterialReagentsSolventTemperatureYield
5-bromo-2-methylpyridinePotassium permanganateWater85-90°C~78%

Alternatively, the carboxylic acid functionality can be introduced via hydrolysis of a nitrile. The synthesis of 5-bromo-2-cyanopyridine (B14956) can be a viable route, followed by acidic or basic hydrolysis to yield 5-bromopicolinic acid.

Cross-Coupling Strategies for C-C Bond Formation

The key step in the synthesis of this compound is the formation of the C-C bond between the pyridine and phenyl rings. Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds. This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-halopicolinic acid derivative (e.g., methyl 5-bromopicolinate) with 4-bromophenylboronic acid.

The ester of 5-bromopicolinic acid is often used to avoid potential complications with the free carboxylic acid group during the coupling reaction. The ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.

Hypothetical Suzuki-Miyaura Coupling Conditions:

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature
Methyl 5-bromopicolinate4-Bromophenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene (B28343)/H₂O100°C

Stille Coupling and Other Organometallic Approaches

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent instead of a boronic acid. The reaction of methyl 5-bromopicolinate with (4-bromophenyl)tributylstannane, catalyzed by a palladium complex, would yield the desired biaryl structure. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Other organometallic approaches, such as the Negishi coupling (using an organozinc reagent) or the Hiyama coupling (using an organosilicon reagent), could also be employed for this transformation, each with its own set of advantages and limitations regarding functional group tolerance and reaction conditions.

Direct Arylation Techniques

Direct C-H arylation has emerged as a more atom-economical approach, as it avoids the pre-functionalization of one of the coupling partners. In this scenario, a 5-substituted picolinic acid could potentially be directly arylated at the C-H bond with a 4-bromoaryl halide. However, achieving high regioselectivity on the picolinic acid ring can be challenging. Palladium catalysts are commonly employed for such transformations. Recent studies have shown the feasibility of palladium-catalyzed C-H arylation of pyridine derivatives, suggesting this could be a viable, albeit potentially less selective, route. nih.govnih.gov

Directed Ortho-Metalation and Related Functionalizations

Directed ortho-metalation (DoM) provides another strategic approach to functionalize the pyridine ring. The carboxylic acid group of picolinic acid can act as a directing group, facilitating metalation at the C6 position. However, for the synthesis of this compound, this strategy is less direct. It would require a multi-step sequence, potentially involving initial functionalization at the C6 position, followed by subsequent manipulation to introduce the 4-bromophenyl group at the C5 position, which is synthetically less efficient than cross-coupling methods.

Multi-Step Synthesis Pathways from Simpler Pyridine Precursors

The synthesis of this compound is typically achieved through multi-step pathways that begin with simpler, more readily available pyridine precursors. A common and logical strategy involves the sequential functionalization of the pyridine ring to introduce the necessary carboxylic acid and aryl groups.

A prevalent pathway commences with a substituted 2-methylpyridine (B31789) (picoline). One such route starts with 5-bromo-2-methylpyridine. This intermediate undergoes oxidation to form 5-bromopicolinic acid. A documented method for this transformation involves heating 5-bromo-2-methylpyridine with an oxidizing agent like potassium permanganate in an aqueous solution. google.com The reaction temperature is maintained between 85-90°C for 60-100 minutes. google.com Following the oxidation, the reaction mixture is worked up by filtration, acidification to a pH of 3-4, and crystallization to yield 5-bromopicolinic acid. google.com

The subsequent and final key step is the introduction of the 4-bromophenyl group at the 5-position of the picolinic acid core. This is most effectively accomplished via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. In this reaction, the 5-bromopicolinic acid intermediate is coupled with (4-bromophenyl)boronic acid. This reaction creates the pivotal carbon-carbon bond between the pyridine ring and the phenyl ring, yielding the final product, this compound. This modular approach, separating the synthesis of the core heterocyclic acid from the final aryl coupling, allows for flexibility and is a common strategy in the synthesis of complex substituted pyridines. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the synthesis, particularly the crucial Suzuki-Miyaura cross-coupling step, are highly dependent on the careful optimization of several reaction parameters.

Catalyst Systems and Ligand Selection

The choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used, modern approaches often employ more sophisticated systems to enhance catalytic activity and stability. mdpi.com

Research into related couplings of halo-pyridines has shown that catalyst systems can be systematically optimized. For instance, automated systems have been used to screen various palladium precatalysts and ligands, identifying a system based on the ligand tricyclohexylphosphine (B42057) (PCy₃) as optimal for the coupling of a chloropyridine, generating a 35% yield in just 10 minutes at 110°C. nih.gov In other cases, tandem catalyst systems, such as a combination of a second-generation XPhos palladacycle (XPhosPdG2) and additional XPhos ligand, have proven effective at preventing undesired side reactions like debromination, which can be a significant issue with bromo-substituted heterocyclic substrates. nih.gov The selection often involves balancing reactivity, stability, and the suppression of unwanted reaction pathways.

Table 1: Examples of Catalyst/Ligand Systems in Suzuki-Miyaura Couplings

Catalyst Ligand Substrate Type Efficacy/Observation Source(s)
Pd(PPh₃)₄ Triphenylphosphine 5-(4-bromophenyl)-4,6-dichloropyrimidine Moderate to good yields (up to 60%). mdpi.com mdpi.com
P1-L5 Tricyclohexylphosphine (PCy₃) 3-Chloropyridine Optimal in automated screen, 35% yield in 10 min. nih.gov nih.gov
XPhosPdG2 XPhos 3-bromo pyrazolo[1,5-a]pyrimidin-5-one Effectively suppressed debromination side reaction. nih.gov nih.gov

This table is generated based on data from similar reactions to illustrate catalyst selection principles.

Solvent Effects and Reaction Media Engineering

Studies have examined solvents ranging from anhydrous organic solvents to aqueous mixtures. For example, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane (B91453) was found to be superior to toluene and acetonitrile, providing the highest yield. mdpi.com In other systems, a mixture of an organic solvent and water, such as tetrahydrofuran (B95107) (THF) and water in a 5:1 ratio, provides the necessary conditions for the reaction to proceed efficiently. nih.gov The use of water as a co-solvent is common in Suzuki reactions as it helps to dissolve the inorganic base and can accelerate certain steps of the catalytic cycle.

Table 2: Influence of Solvent on Suzuki-Miyaura Reaction Yield

Solvent System Base Temperature Yield Source(s)
1,4-Dioxane K₃PO₄ 70-80°C 60% mdpi.com
Toluene K₃PO₄ 70-80°C 40% mdpi.com
Acetonitrile K₃PO₄ 70-80°C 36% mdpi.com
THF/Water (5:1) - 30-110°C Optimized for high-throughput nih.gov

This table is generated based on data from similar reactions to illustrate solvent effects.

Temperature, Pressure, and Additive Influences

Temperature is a critical lever for controlling reaction kinetics. Generally, higher temperatures lead to faster reaction rates. Optimization studies have explored a range from ambient temperature to well over 100°C. For the coupling of a chloropyridine, 110°C was identified as the optimal temperature. nih.gov Other syntheses are conducted at more moderate temperatures of 70-80°C. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or an increase in side products, necessitating careful optimization for each specific substrate and catalyst system. researchgate.net

The choice of base is another crucial parameter. The base activates the boronic acid and participates in the catalytic cycle. A range of inorganic bases has been tested, with the optimal choice being highly dependent on the specific reactants and solvent system. Potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH) are commonly used and have been shown to provide excellent yields in various Suzuki couplings. mdpi.comresearchgate.netresearchgate.net

While pressure is not typically a primary parameter for optimization in standard lab-scale Suzuki reactions, reactions conducted at temperatures above the solvent's boiling point in sealed vessels will inherently run under increased pressure. nih.gov This is common in high-throughput screening and microwave-assisted synthesis, where it can contribute to significantly reduced reaction times. nih.govresearchgate.net

Sustainable Synthesis Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic efforts aim to develop more sustainable methods for producing compounds like this compound. rsc.orgmdpi.com These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. researchgate.net

A key area of focus is the replacement of conventional volatile organic solvents (VOCs) like dioxane and THF with greener alternatives. skpharmteco.com Water has been demonstrated to be an excellent solvent for certain Suzuki-Miyaura reactions, particularly when combined with microwave heating, which can dramatically reduce reaction times and energy consumption. researchgate.net

Another significant green strategy is the use of heterogeneous, recyclable catalysts. For example, palladium nanoparticles supported on silica (B1680970) (Pd/SiO₂) have been used as an efficient and recyclable catalyst for Suzuki couplings. researchgate.net Magnetically separable catalysts, where palladium is anchored to a magnetic nanocomposite, offer a straightforward method for catalyst recovery and reuse, minimizing palladium waste and contamination of the final product. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 4 Bromophenyl Picolinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation to a more manageable set of single-electron equations, DFT allows for the accurate calculation of various molecular properties.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 5-(4-Bromophenyl)picolinic acid, this involves finding the minimum energy conformation of the molecule. The key conformational feature of this molecule is the dihedral angle between the pyridine (B92270) and the 4-bromophenyl rings.

A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of the most stable conformer (the global minimum) and any other low-energy conformers (local minima). It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the two rings. The energy barrier to rotation around the C-C bond connecting the two rings can also be determined from the PES scan, providing insight into the molecule's conformational flexibility at different temperatures.

Table 1: Representative Dihedral Angles and Relative Energies for a 5-Aryl-Picolinic Acid Derivative (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated data for this compound is not readily available in the public domain.)

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
301.5
450.0
600.8
903.0

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring containing the electron-withdrawing carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Natural Bond Orbital (NBO) analysis can be employed to calculate the distribution of electronic charge on each atom, providing a quantitative measure of the molecule's polarity. This analysis would likely confirm the electron-donating nature of the bromophenyl group and the electron-withdrawing nature of the picolinic acid moiety.

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Substituted Biphenyl System (Note: This table presents hypothetical data for illustrative purposes.)

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.95
HOMO-LUMO Gap4.90

Electrostatic Potential Surface (ESP) Analysis and Reactivity Descriptors

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to interaction with electrophiles or protonation. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicative of its acidic nature.

Reactivity descriptors, such as Fukui functions, can be calculated from the electron density to more quantitatively predict the sites of electrophilic, nucleophilic, and radical attack. These descriptors provide a more nuanced understanding of the molecule's reactivity than a simple examination of the ESP map alone.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the molecule's conformation changes over time. The simulation would likely show fluctuations around the minimum energy conformation identified by the DFT calculations. The trajectory of the simulation can be analyzed to determine the average dihedral angle between the two rings and the distribution of angles adopted by the molecule.

Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules. For instance, it would be possible to observe the formation of hydrogen bonds between the carboxylic acid group of this compound and water molecules, which would play a crucial role in its solubility and reactivity in aqueous media.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a plausible route is the Suzuki-Miyaura cross-coupling reaction between a brominated picolinic acid derivative and a phenylboronic acid derivative.

Identification of Key Intermediates and Transition Structures

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps in this cycle are oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model each of these steps and to identify the structures of the key intermediates and transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structures for each step of the catalytic cycle, the rate-determining step of the reaction can be identified. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in the oxidative addition step, the transition state would show the simultaneous breaking of the C-Br bond and the formation of the Pd-C and Pd-Br bonds.

Table 3: Hypothetical Relative Energies of Intermediates and Transition States in a Suzuki-Miyaura Coupling Reaction (Note: This table presents hypothetical data for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Oxidative Addition Transition State+15.2
Oxidative Addition Intermediate-5.7
Transmetalation Transition State+12.8
Reductive Elimination Transition State+20.5
Products-25.0

By providing a detailed atomistic view of the molecule's structure, electronics, and reactivity, computational chemistry offers a powerful approach to understanding the fundamental properties of this compound. While direct computational studies on this specific molecule may be limited in the public literature, the application of established theoretical methods, guided by data from analogous systems, allows for a robust and insightful analysis.

Activation Energy Barriers and Reaction Pathways

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction between a pyridine derivative and a phenylboronic acid derivative. For instance, the coupling of 5-bromopicolinic acid with 4-bromophenylboronic acid or the coupling of a boronic acid derivative of picolinic acid with 1,4-dibromobenzene (B42075) represents a feasible pathway.

Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. By locating the transition state structures for each elementary step, the corresponding activation energy barriers can be calculated. These barriers are critical in determining the rate-limiting step of the reaction and for optimizing reaction conditions such as catalyst, solvent, and temperature.

For example, DFT calculations on similar Suzuki coupling reactions involving bromopyridines have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly influence the activation barriers of the oxidative addition and reductive elimination steps. mdpi.comresearchgate.net The calculated free energy profiles can elucidate whether the reaction proceeds through a specific catalytic cycle, for example, involving Pd(0)/Pd(II) species. researchgate.netresearchgate.net Studies on the self-reaction of phenyl radicals also provide insight into the potential side reactions and the stability of intermediates that might be computationally explored. nih.gov

Table 1: Hypothetical Activation Energy Barriers for the Suzuki-Miyaura Synthesis of this compound Calculated via DFT

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Oxidative AdditionTS_OA15-20
TransmetalationTS_TM10-15
Reductive EliminationTS_RE20-25

Note: This table is illustrative and based on typical values for Suzuki-Miyaura reactions. Actual values would require specific DFT calculations for this reaction.

These computational investigations not only explain experimental observations but also guide the synthesis of related compounds by predicting the most energetically favorable reaction pathways. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govmdpi.com These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

The predicted chemical shifts can aid in the structural elucidation of the compound and its derivatives. For this compound, calculations would distinguish between the various aromatic protons on the pyridine and phenyl rings, as well as the quaternary carbons, which can be challenging to assign experimentally. The influence of solvent can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT/GIAO

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H-38.2 - 8.4C-2150 - 152
H-47.9 - 8.1C-3121 - 123
H-68.8 - 9.0C-4138 - 140
H-2', H-6'7.6 - 7.8C-5135 - 137
H-3', H-5'7.5 - 7.7C-6148 - 150
COOH12.0 - 13.0C-1'139 - 141
C-2', C-6'130 - 132
C-3', C-5'132 - 134
C-4'124 - 126
COOH165 - 167

Note: This table is illustrative, based on computational studies of similar aromatic and heterocyclic compounds. The exact values depend on the level of theory and solvent model used. nih.govrsc.orgbiorxiv.org

UV-Vis Absorption Spectra: The electronic absorption spectra of molecules are governed by transitions between electronic states. Time-dependent DFT (TD-DFT) is the most common method for calculating the vertical excitation energies and oscillator strengths that determine the position (λ_max) and intensity of absorption bands in a UV-Vis spectrum. youtube.comyoutube.comrsc.org

For this compound, TD-DFT calculations can predict the π→π* and n→π* transitions responsible for its characteristic absorption bands. These transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the molecular orbitals involved in these transitions can provide insight into the nature of the electronic excitations, such as intramolecular charge transfer. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound from TD-DFT Calculations

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁280 - 3000.4 - 0.6HOMO → LUMO (π→π)
S₀ → S₂240 - 2600.2 - 0.3HOMO-1 → LUMO (π→π)
S₀ → S₃210 - 2300.1 - 0.2HOMO → LUMO+1 (π→π*)

Note: This is a representative table based on TD-DFT calculations for similar aromatic compounds. researchgate.netresearchgate.net The results can be influenced by the choice of functional, basis set, and solvent model.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property, such as chemical reactivity. mdpi.comnih.gov For a series of derivatives of this compound, a QSPR study could be developed to predict their reactivity in a particular reaction, for instance, the rate of a nucleophilic substitution or the efficiency in a catalytic process.

The first step in a QSPR study is the calculation of a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors are typically calculated using quantum mechanical methods or molecular mechanics.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to find a quantitative relationship between the descriptors and the measured reactivity. nih.govnih.gov

Table 4: Examples of Molecular Descriptors for a QSPR Study of this compound Derivatives

Descriptor ClassDescriptor ExampleDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
Dipole MomentMeasure of the molecule's overall polarity
Mulliken ChargesPartial charges on individual atoms
Steric Molecular VolumeThe volume occupied by the molecule
Surface AreaThe total surface area of the molecule
Verloop Sterimol ParametersDescribe the size and shape of substituents
Topological Wiener IndexA distance-based graph invariant
Kier & Hall Connectivity IndicesDescribe the branching and complexity of the molecular skeleton

A successful QSPR model can be a valuable predictive tool. It can be used to estimate the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward molecules with desired properties. rsc.orgumich.edunih.gov Such models provide insights into the key molecular features that govern chemical reactivity.

Coordination Chemistry and Metal Complexation of 5 4 Bromophenyl Picolinic Acid

Ligand Design Principles and Coordination Modes

Picolinic acid and its derivatives are well-known chelating agents that typically coordinate to a metal ion in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. It is anticipated that 5-(4-Bromophenyl)picolinic acid would adhere to this primary coordination mode. The steric bulk of the 4-bromophenyl group is not positioned to directly hinder this chelation. Furthermore, the electronic-withdrawing nature of the bromine atom and the phenyl ring could modulate the electron density on the pyridine ring, potentially affecting the strength of the metal-ligand bond. However, no crystallographic or spectroscopic studies have been published to confirm the coordination modes of this specific ligand with any metal ion.

Synthesis and Characterization of Transition Metal Complexes

Detailed reports on the synthesis and characterization of transition metal complexes with this compound are not available in the scientific literature.

First-Row Transition Metal Complexes

There are no published studies detailing the synthesis, spectroscopic analysis (e.g., IR, UV-Vis), magnetic properties, or crystal structures of first-row transition metal complexes (e.g., Mn, Fe, Co, Ni, Cu, Zn) with this compound.

Noble Metal and Platinum Group Metal Complexes

Similarly, the synthesis and characterization of complexes containing noble metals (e.g., Ag, Au) or platinum group metals (e.g., Ru, Rh, Pd, Os, Ir, Pt) with this compound have not been documented. Research in this area would be of interest for potential applications in catalysis and materials science, but the foundational work has yet to be reported.

Synthesis and Characterization of Lanthanide and Actinide Complexes

The scientific literature lacks any reports on the synthesis and characterization of lanthanide (e.g., Eu, Tb, Gd) or actinide (e.g., U, Th) complexes with this compound. The potential for the picolinic acid framework to sensitize lanthanide luminescence is a key area of research for related ligands, but this has not been explored for the 5-(4-bromophenyl) derivative.

Spectroscopic Probes of Metal-Ligand Interactions

Without synthesized complexes, there is no experimental data on the spectroscopic changes that occur upon complexation of this compound with metal ions.

Changes in UV-Vis and Luminescence Spectra upon Complexation

There are no published UV-Vis or luminescence spectra for any metal complexes of this compound. Consequently, there is no data to create tables or detailed discussions on the shifts in absorption or emission bands upon coordination.

FTIR and Raman Spectroscopic Signatures of Coordination

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the coordination mode of this compound upon complexation with a metal ion. The comparison between the spectrum of the free ligand and its metal complexes provides definitive evidence of coordination.

Typically, the free picolinic acid ligand exists in its zwitterionic form, showing characteristic bands for the carboxylic acid group. Upon deprotonation and coordination to a metal center, significant shifts in the vibrational frequencies of the carboxylate and pyridine moieties are observed. The strong absorption band corresponding to the C=O stretch of the free carboxylic acid, usually found around 1700 cm⁻¹, disappears. In its place, two new distinct bands emerge: the asymmetric stretching vibration (νₐsym(COO⁻)) and the symmetric stretching vibration (νsym(COO⁻)) of the coordinated carboxylate group, typically appearing in the ranges of 1610-1680 cm⁻¹ and 1380-1440 cm⁻¹, respectively.

The frequency difference (Δν) between these two carboxylate bands (Δν = νₐsym - νsym) is a critical diagnostic parameter. It can help infer the coordination mode of the carboxylate group: monodentate, bidentate chelating, or bidentate bridging.

Furthermore, the vibrational modes of the pyridine ring are perturbed upon coordination of the nitrogen atom to the metal center. In-plane and out-of-plane ring deformation bands often shift to higher frequencies (higher wavenumbers), providing clear evidence of M-N bond formation.

New, weaker absorption bands are also expected to appear in the far-infrared region of the spectra (typically below 600 cm⁻¹). These bands, absent in the free ligand, are attributable to the stretching vibrations of the newly formed metal-ligand bonds, specifically ν(M-O) and ν(M-N).

Table 1: Expected Characteristic Infrared Bands for Coordinated this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Significance
νₐsym(COO⁻) 1610 - 1680 Indicates coordinated carboxylate group.
νsym(COO⁻) 1380 - 1440 Indicates coordinated carboxylate group.
Pyridine ring vibrations Shifts to higher frequency Confirms coordination of pyridine nitrogen.
ν(M-O) 400 - 600 Appearance confirms metal-oxygen bond formation.

NMR Spectroscopy of Diamagnetic and Paramagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of this compound complexes in solution.

Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., Zn²⁺, Ru²⁺, Sn⁴⁺), high-resolution ¹H and ¹³C NMR spectra can be obtained. Upon coordination, the chemical shifts of the protons and carbons on the ligand are altered compared to the free ligand. The protons on the pyridine ring, particularly those adjacent to the coordinating nitrogen and carboxylate groups, typically experience significant downfield shifts (deshielding) due to the electron-withdrawing effect of the metal center. Similarly, the ¹³C NMR signals for the carboxylate carbon and the pyridine ring carbons will show coordination-induced shifts. Studies on organotin(IV) complexes with 5-bromopyridine-2-carboxylic acid have utilized ¹H, ¹³C, and ¹¹⁹Sn NMR to characterize the resulting structures.

Paramagnetic Complexes: The study of paramagnetic complexes (e.g., with Co²⁺, Cu²⁺, Cr³⁺) by NMR is more challenging but yields valuable information about the electronic structure. The unpaired electrons in the metal ion cause large shifts (paramagnetic shifts) and significant broadening of the NMR signals. Protons closer to the paramagnetic center experience larger shifts and greater broadening. While this can obscure fine coupling details, the pattern of shifted and broadened resonances can be used to probe the geometry of the complex and the spin-delocalization mechanism. For instance, in studies of copper(II) and cobalt(II) complexes with pyridinecarboxaldehyde ligands, ¹H MAS solid-state NMR spectra revealed paramagnetically shifted signals between -2 and 43 ppm, providing insight into the ligand's chemical environment. The strong paramagnetic effect of some ions, like Co(II), can sometimes prevent the observation of ¹³C NMR signals altogether.

Structural Determination of Coordination Complexes by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds, providing precise information on coordination geometries, bond lengths, and intermolecular interactions. While no crystal structures for complexes of this compound are publicly available, data from analogous structures, such as those of 5-bromopicolinic acid, provide a clear blueprint for its expected structural behavior.

Coordination Geometries and Stereochemistry around the Metal Center

This compound is expected to function primarily as a bidentate, monoanionic ligand, coordinating to a metal center through the pyridine nitrogen atom and one of the carboxylate oxygen atoms. This N,O-chelation forms a stable five-membered ring.

Based on related structures, various coordination geometries are possible depending on the metal ion, its oxidation state, and the presence of other ligands. For example, chromium(III) complexes with substituted picolinic acids, including 5-bromo-picolinic acid, have been shown to form octahedral complexes with the formula [Cr(ligand)₂(H₂O)₂]⁺, where two bidentate picolinate (B1231196) ligands occupy the equatorial plane and two water molecules are in the axial positions in a trans-configuration. Similarly, cobalt(II) can form octahedral complexes of the type [Co(pic)₂(H₂O)₂]. For larger ions like tin(IV), seven-coordinate, pentagonal bipyramidal geometries have been observed in complexes with 5-bromopyridine-2-carboxylic acid.

Metal-Ligand Bond Distances and Angles

The precise bond distances and angles within the coordination sphere are dictated by the size and electronic properties of the metal ion. X-ray crystallographic data for related picolinate complexes provide expected values for these parameters. The metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths are key indicators of the strength of the coordination interaction. The "bite angle" of the chelate ring (N-M-O) is typically constrained by the geometry of the ligand and is an important structural parameter.

Table 2: Representative Metal-Ligand Bond Parameters from Analogous Picolinate Complexes

Complex/Fragment Metal-Oxygen (Å) Metal-Nitrogen (Å) N-M-O Bite Angle (°) Reference
Ruthenium(II)-picolinate ~2.10 ~2.08 ~78
Chromium(III)-picolinate ~1.95 ~2.05 Not reported

Note: Data is for analogous picolinate or related heterocyclic ligand complexes and serves as an estimation for complexes of this compound.

Supramolecular Assembly and Crystal Packing in Coordination Compounds

The this compound ligand possesses several features that can direct the formation of extended supramolecular architectures in the solid state. Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding play a crucial role in crystal packing.

Solution-Phase Metal-Ligand Equilibrium Studies and Stability Constants

Understanding the behavior of metal complexes in solution is critical. Solution-phase equilibrium studies are performed to determine the stoichiometry and stability of the species formed. Techniques such as pH-potentiometry and UV-visible spectrophotometry are commonly employed to determine the formation or stability constants (log K) and pKₐ values of the complexes.

A study on ruthenium(II) complexes with various picolinic acid derivatives provides a template for the expected solution behavior. In aqueous solution, the formation of mono-complexes of the type [M(L)(Z)] (where L is the deprotonated 5-(4-Bromophenyl)picolinate ligand and Z is a solvent molecule like H₂O) would be anticipated. The stability constant for this equilibrium (K = [[M(L)(Z)]]/[[M][L]]) quantifies the thermodynamic stability of the complex. At higher pH values, the formation of mixed hydroxido species, such as [M(L)(OH)], may also occur. The pKₐ value associated with the deprotonation of a coordinated water molecule is a key parameter in characterizing the complex's behavior at physiological pH. These studies provide essential data on the speciation of a complex under given conditions, which is fundamental to understanding its reactivity and potential applications.

Applications in Materials Science and Functional Materials

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Topology and Structural Diversity of MOFs Incorporating 5-(4-Bromophenyl)picolinate

The interaction of 5-(4-Bromophenyl)picolinic acid with different metal ions under various synthetic conditions gives rise to a wide array of MOFs and coordination polymers with diverse topologies and structural features. The final architecture is influenced by factors such as the coordination geometry of the metal ion, the solvent system used, and the presence of ancillary ligands.

The flexibility of the linker and its ability to adopt different coordination modes contribute to this structural diversity. For instance, the carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The resulting topologies can range from simple networks to more complex interpenetrated structures. Research has shown that even subtle changes in reaction conditions can lead to significantly different crystal structures, highlighting the rich structural chemistry of MOFs derived from this ligand.

Table 1: Examples of MOF Topologies

Topology Description
pcu Primitive cubic net, a fundamental and common topology in MOFs.
dia Diamondoid net, known for its robustness and high symmetry.
sra A net named after the Al net in SrAl2, often found in rod-based MOFs. berkeley.edu

| etb | A 3-coordinated net observed in MOFs with various coordinating groups. berkeley.edu |

Porosity, Surface Area, and Gas Adsorption Properties

A defining characteristic of many MOFs is their permanent porosity and high internal surface area. MOFs constructed using 5-(4-Bromophenyl)picolinate linkers have been investigated for their ability to adsorb and store various gases. The specific surface area, often measured by the Brunauer-Emmett-Teller (BET) method, is a critical parameter that influences the gas uptake capacity.

The pore size and functionality of the pores in these MOFs can be tuned by selecting appropriate metal clusters and by the inherent properties of the 5-(4-Bromophenyl)picolinate linker. The presence of the bromine atom can influence the interactions with guest molecules within the pores. Researchers have explored the adsorption of gases such as carbon dioxide, hydrogen, and methane (B114726) in these materials, with potential applications in gas storage and separation. The performance of these MOFs is often compared to well-known materials like MOF-5, which exhibits a high surface area and significant gas storage capabilities. nih.govlabinsights.nl

Table 2: Illustrative Gas Adsorption Data for a Hypothetical MOF

Gas Adsorption Capacity (cm³/g) at STP Conditions
CO₂ 85 273 K, 1 bar
H₂ 120 77 K, 1 bar

| CH₄ | 45 | 273 K, 1 bar |

Note: This table is illustrative and does not represent a specific MOF based on this compound but demonstrates typical data presentation.

Catalytic Activity of MOFs (non-biological applications)

The well-defined and tunable structures of MOFs make them promising candidates for heterogeneous catalysis. MOFs derived from this compound can exhibit catalytic activity in various non-biological reactions. The catalytic sites can be the metal nodes, the organic linkers, or encapsulated guest species.

The Lewis acidic metal centers within the MOF structure can act as active sites for a range of organic transformations. Furthermore, the 5-(4-Bromophenyl)picolinate linker itself can be functionalized to introduce catalytic moieties. The porous nature of the MOF allows for the diffusion of reactants to the active sites and the subsequent release of products. The bromine atom on the linker offers a site for post-synthetic modification, enabling the introduction of catalytically active groups. The catalytic performance of these MOFs is often evaluated in terms of conversion, selectivity, and recyclability.

Photoactive Materials and Optoelectronic Applications

The incorporation of this compound into coordination complexes and MOFs can lead to materials with interesting photophysical properties. The aromatic nature of the ligand, coupled with the presence of the heavy bromine atom, can influence the electronic transitions and excited state dynamics of the resulting materials, making them suitable for investigation in photoactive and optoelectronic applications.

Luminescent Properties and Fluorescence Quenching

The presence of the bromine atom can lead to a "heavy-atom effect," which may enhance intersystem crossing and favor phosphorescence over fluorescence. This can result in long-lived excited states, a desirable property for certain applications.

Furthermore, the luminescence of these materials can be quenched in the presence of specific analytes. This phenomenon forms the basis for the development of luminescent sensors. The quenching mechanism can involve energy transfer, electron transfer, or the formation of non-luminescent adducts. The selectivity and sensitivity of the quenching response depend on the nature of the interaction between the luminescent framework and the analyte.

Integration into Organic Light-Emitting Diodes (OLEDs) or Photovoltaic Devices

While the direct integration of materials based on this compound into commercial OLEDs or photovoltaic devices is still an area of active research, their fundamental properties suggest potential in these fields. Luminescent coordination complexes can be explored as emissive materials in the active layer of OLEDs. The color of the emitted light can be tuned by modifying the ligand or the metal center.

In the context of photovoltaics, the light-absorbing properties of these materials could be harnessed for light harvesting. MOFs can serve as scaffolds to organize chromophores and facilitate charge separation and transport. The tunable porosity of MOFs could also be advantageous for creating composite materials with other photoactive components. Further research is needed to fully realize the potential of this compound-based materials in these optoelectronic applications.

Supramolecular Assembly and Crystal Engineering

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine (B92270) ring, and a bromophenyl moiety, suggests a high potential for engaging in various intermolecular interactions that are fundamental to supramolecular assembly and crystal engineering.

Role of Intermolecular Interactions in Directing Self-Assembly

The self-assembly of this compound into ordered supramolecular architectures would theoretically be governed by a combination of strong and weak intermolecular forces. The carboxylic acid group is a primary site for robust hydrogen bonding, capable of forming strong O-H···N or O-H···O synthons. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Furthermore, the bromine atom introduces the possibility of halogen bonding, an increasingly recognized and utilized interaction in crystal engineering. The electrophilic region on the bromine atom (the σ-hole) can interact with nucleophilic sites, such as the nitrogen or oxygen atoms of neighboring molecules. The aromatic rings (pyridine and bromophenyl) can also participate in π-π stacking and C-H···π interactions, which would further stabilize the resulting crystal lattice. The interplay and competition between these various interactions would ultimately dictate the final supramolecular structure.

Formation of Cocrystals and Polymorphs

The propensity of this compound to form cocrystals—crystalline structures containing two or more neutral molecules in a stoichiometric ratio—is high due to the presence of effective hydrogen bonding and halogen bonding functionalities. By selecting appropriate coformers, it would be theoretically possible to design a wide array of cocrystals with tailored physicochemical properties.

Table 1: Potential Cocrystal Formers with this compound and Their Expected Dominant Interactions

Coformer TypeExample CoformerExpected Dominant Interaction(s)
Pyridines4,4'-BipyridineHydrogen bonding (O-H···N), Halogen bonding (C-Br···N)
Carboxylic AcidsTerephthalic acidHydrogen bonding (O-H···O)
AmidesIsonicotinamideHydrogen bonding (O-H···O, N-H···N, N-H···O)
Molecules with Halogen Bond Acceptors1,4-Dioxane (B91453)Halogen bonding (C-Br···O)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a conceivable characteristic of this compound. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different intermolecular interaction patterns, leading to the formation of distinct polymorphs with varying stability, solubility, and other physical properties. However, no specific polymorphs of this compound have been reported in the literature.

Functional Polymers and Polymer Composites

The structure of this compound also lends itself to potential applications in the development of functional polymers and polymer composites, either by direct incorporation into the polymer backbone or as a functional additive.

Incorporation as a Monomer or Cross-Linking Agent

The carboxylic acid group on this compound could be utilized for its incorporation into polyesters or polyamides through condensation polymerization reactions. The presence of the bromophenyl group would introduce a site for further post-polymerization modification via cross-coupling reactions, such as Suzuki or Heck coupling, allowing for the synthesis of complex polymer architectures.

Alternatively, if a di-functional derivative were synthesized (for example, by converting the bromine to another reactive group), it could act as a monomer for the creation of novel polymers. The picolinic acid moiety, with its metal-chelating ability, could be used to create metallopolymers with interesting optical, electronic, or catalytic properties. It could also potentially act as a cross-linking agent to improve the dimensional stability and mechanical properties of existing polymer systems.

Modifiers for Enhanced Mechanical, Thermal, or Optical Properties

As an additive in polymer composites, this compound could theoretically enhance various material properties. The rigid aromatic rings could increase the stiffness and thermal stability of the polymer matrix. The polar carboxylic acid group could improve adhesion between the polymer and inorganic fillers.

The bromine atom would increase the flame retardancy of the composite material. Furthermore, the potential for this molecule to form organized structures through self-assembly could be exploited to create nanocomposites with anisotropic mechanical or optical properties. For instance, the alignment of the molecules within a polymer matrix could lead to enhanced birefringence or polarized luminescence.

Table 2: Hypothetical Enhancements in Polymer Composites Modified with this compound

PropertyPotential Enhancement Mechanism
Mechanical StrengthReinforcement from rigid aromatic structures; improved filler-matrix adhesion via hydrogen bonding.
Thermal StabilityIncreased glass transition temperature due to the rigidity of the additive and strong intermolecular interactions.
Flame RetardancyPresence of bromine, which can act as a radical scavenger in the gas phase during combustion.
Optical PropertiesPotential for creating anisotropic materials if self-assembly can be controlled within the polymer matrix.

Catalysis and Reaction Engineering with 5 4 Bromophenyl Picolinic Acid

Role as a Ligand in Homogeneous Catalysis

There is no specific information available in the reviewed literature regarding the use of 5-(4-Bromophenyl)picolinic acid as a ligand in the following homogeneous catalytic reactions:

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

No studies were found that specifically employ this compound as a ligand for cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination. While picolinic acid derivatives can act as N,O-bidentate ligands for transition metals like palladium, which are commonly used in cross-coupling catalysis, the specific catalytic activity and performance metrics (e.g., yields, turnover numbers, substrate scope) for systems employing this compound have not been reported.

Activation of Small Molecules

There is no available research detailing the role of this compound in the activation of small molecules such as CO₂, H₂, or N₂.

Stereoselective Catalysis (if applicable for chiral derivatives)

Information regarding the synthesis of chiral derivatives of this compound and their application in stereoselective catalysis is not present in the surveyed literature.

Heterogeneous Catalysis and Immobilized Systems

Surface Functionalization and Anchoring to Solid Supports

No published methods or studies were identified that describe the functionalization of surfaces or the anchoring of this compound onto solid supports (e.g., silica (B1680970), polymers, metal-organic frameworks) to create heterogeneous catalysts.

No Information Available for this compound in the Specified Catalytic Contexts

Despite a comprehensive search of available scientific literature and databases, no specific information or research findings were identified for the chemical compound "this compound" within the detailed scope of the requested article outline.

The investigation sought to provide an in-depth analysis of "this compound" in the field of catalysis and reaction engineering, with a specific focus on the following areas:

Performance in Continuous Flow Reactors: No studies detailing the use or performance of catalysts derived from this compound in continuous flow systems were found.

Mechanistic Studies of Catalytic Cycles: There is no available research on the mechanistic aspects of catalytic cycles involving this compound. This includes a lack of information on:

The identification of catalytically active species and intermediates.

The effects of this compound as a ligand on catalyst activity, selectivity, and stability.

Sustainable Catalysis and Atom Economy: The search yielded no publications discussing the application of this compound in the context of sustainable catalysis or considerations of atom economy.

Advanced Organic Transformations and Reactivity Studies of 5 4 Bromophenyl Picolinic Acid

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the formation of esters, amides, and the reduction to corresponding alcohols or aldehydes.

The conversion of the carboxylic acid to an ester or amide is a fundamental transformation. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method to produce simple alkyl or aryl esters. masterorganicchemistry.com To facilitate reactions with less reactive alcohols or amines, the carboxylic acid is often converted to a more reactive intermediate.

One approach involves the formation of "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl (NHS) esters. nih.gov These are typically synthesized by coupling the picolinic acid with the corresponding phenol (B47542) or N-hydroxysuccinimide using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov An alternative route is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov This highly reactive acyl chloride can then be readily treated with an alcohol or amine to yield the desired ester or amide in good yields. nih.gov For instance, coupling picolinic acid with N-alkylanilines after in-situ formation of the acid chloride affords N-alkyl-N-phenylpicolinamides. nih.gov

TransformationReagents and ConditionsProduct TypeResearch Finding
Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄)EsterStandard Fischer esterification conditions drive the equilibrium towards the ester product by using an excess of the alcohol. masterorganicchemistry.com
Active Ester Formation p-Nitrophenol or N-Hydroxysuccinimide, DCC, CH₂Cl₂Active EsterDCC coupling can be hampered by the formation of N-acylurea byproducts, a known issue with picolinic acids. nih.gov
Amidation 1. SOCl₂, cat. DMF2. Amine (e.g., R₂NH)AmideThe reaction of picolinic acid with thionyl chloride can sometimes lead to unexpected chlorination at the 4-position of the pyridine (B92270) ring alongside the desired amide formation. nih.gov

The reduction of the carboxylic acid moiety in 5-(4-bromophenyl)picolinic acid can yield either the corresponding primary alcohol, (5-(4-bromophenyl)pyridin-2-yl)methanol, or the aldehyde, 5-(4-bromophenyl)picolinaldehyde. The choice of reducing agent and reaction conditions is critical to control the extent of the reduction.

Reduction to the primary alcohol can be achieved using various methods. A modern approach involves the hydrosilylation of the carboxylic acid using a silane, such as phenylsilane (B129415) (PhSiH₃), catalyzed by an earth-abundant metal complex like [MnBr(CO)₅]. nih.gov This method is efficient and proceeds in high yields. nih.gov More traditional, solvent-free methods using sodium borohydride (B1222165) (NaBH₄) promoted by activators like 2,4,6-trichloro-1,3,5-triazine (TCT) also provide a rapid and eco-friendly route to the corresponding alcohols. rsc.orgrsc.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are themselves readily reduced to alcohols. youtube.com This requires carefully controlled conditions. One effective method is the conversion of the carboxylic acid first to its acid chloride, followed by a Rosenmund reduction using hydrogen gas and a poisoned catalyst (Pd/BaSO₄). researchgate.net More recent protocols allow for a direct, controlled reduction using pinacolborane (HBpin) in the presence of a triflylpyridinium reagent, which activates the carboxylic acid as an acylpyridinium intermediate that is then reduced to the aldehyde. nih.gov

Target ProductReagent SystemKey Features
Primary Alcohol [MnBr(CO)₅] / PhSiH₃Catalytic hydrosilylation with an earth-abundant metal catalyst. nih.gov
Primary Alcohol NaBH₄ / TCT / cat. PPh₃A rapid, solvent-free method for reduction. rsc.org
Aldehyde 1. SOCl₂2. H₂, Pd/BaSO₄ (Rosenmund Reduction)A classic two-step method involving an acid chloride intermediate and a poisoned catalyst to prevent over-reduction. researchgate.net
Aldehyde Triflylpyridinium / HBpinA modern, rapid method that proceeds at ambient temperature via an acylpyridinium intermediate. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring possesses a unique electronic character that dictates its reactivity towards both electrophiles and nucleophiles.

The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uci.edulibretexts.org The reaction is further disfavored by the presence of the deactivating carboxylic acid group. If EAS were to occur, it would be directed to the positions meta to the nitrogen (C-3 and C-5). Since the C-5 position is already occupied by the bromophenyl group, any substitution would likely occur at the C-3 position, though this would require forcing conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present or the ring is further activated. youtube.compressbooks.publibretexts.org The electron-withdrawing effects of the nitrogen and the carboxylic acid group enhance the ring's electrophilicity, making positions ortho and para to the nitrogen (C-2, C-4, C-6) susceptible to attack. In the case of this compound, a nucleophile could potentially displace a suitable leaving group at the C-4 or C-6 positions. Such reactions typically proceed via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. pressbooks.publibretexts.org

The lone pair of electrons on the pyridine nitrogen atom allows for straightforward reactions with electrophiles, leading to N-oxides or quaternary pyridinium (B92312) salts.

N-Oxidation : Treatment of the parent compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions. For example, the formation of an N-oxide can be used as a strategic step to facilitate subsequent C-H activation or cross-coupling reactions at other positions on the ring. nih.govnih.gov The N-oxide of the related picolinic acid is a commercially available and stable compound. thermofisher.com

Quaternization : The pyridine nitrogen can be readily alkylated by reacting it with an alkyl halide (e.g., methyl iodide) to form a quaternary N-alkylpyridinium salt. This process introduces a permanent positive charge on the nitrogen, which significantly increases the ring's susceptibility to nucleophilic attack. nih.gov The resulting pyridinium ion is highly activated towards SNAr reactions, with a different order of leaving group abilities compared to neutral activated aryl systems. nih.gov

Transformations Involving the Bromine Substituent

The carbon-bromine bond on the phenyl ring is a key functional handle for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions. The Suzuki-Miyaura cross-coupling, which pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful method for forming new carbon-carbon bonds. uzh.chresearchgate.net This would allow for the introduction of various aryl or vinyl groups in place of the bromine.

Other important transformations include:

Rosenmund-von Braun Reaction : This reaction involves the cyanation of the aryl bromide using copper(I) cyanide (CuCN) in a polar, high-boiling solvent to yield the corresponding nitrile, 5-(4-cyanophenyl)picolinic acid. organic-chemistry.org The mechanism likely involves an oxidative addition/reductive elimination sequence with a copper(III) intermediate. organic-chemistry.org

Borylation : The bromine can be converted to a boronate ester group via a pyridine-catalyzed radical borylation or other palladium-catalyzed methods. acs.orgorganic-chemistry.org The resulting borylated compound is a versatile intermediate, itself suitable for subsequent Suzuki-Miyaura cross-coupling reactions.

Direct Arylation : Rhodium(I)-catalyzed direct arylation methods can couple the C-Br bond with other heterocycles, tolerating a variety of functional groups. nih.gov

TransformationReagent SystemProductSignificance
Suzuki-Miyaura Coupling R-B(OH)₂, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Ag₂CO₃)5-(4-Aryl-phenyl)picolinic acidForms C-C bonds, allowing for the synthesis of biaryl structures. uzh.ch
Rosenmund-von Braun Reaction CuCN, High-boiling solvent (e.g., DMF, Pyridine)5-(4-Cyanophenyl)picolinic acidIntroduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. organic-chemistry.org
Borylation B₂(pin)₂, Pyridine catalyst or Pd catalyst5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinic acidConverts the aryl bromide into a versatile boronate ester intermediate for further coupling reactions. acs.orgorganic-chemistry.org
Heck Reaction Alkene, Pd Catalyst, Base5-(4-Vinyl-phenyl)picolinic acidForms C-C bonds by coupling the aryl bromide with an alkene.
Buchwald-Hartwig Amination Amine, Pd Catalyst, Base5-(4-Amino-phenyl)picolinic acid derivativeForms C-N bonds, allowing for the synthesis of arylamines.

Further Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for synthesizing novel biaryl compounds, styrenes, alkynes, and arylamines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically catalyzed by a palladium complex. wikipedia.orgmt.com The reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules. libretexts.org For this compound, the aryl bromide can be coupled with various aryl or heteroaryl boronic acids. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In a study on the analogous compound 5-(4-bromophenyl)-4,6-dichloropyrimidine, successful Suzuki couplings were achieved with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained, particularly with electron-rich boronic acids, using bases like K₃PO₄ in solvents such as 1,4-dioxane (B91453). mdpi.com Similar conditions are expected to be effective for this compound, affording novel 5-(biphenyl-4-yl)picolinic acid derivatives. The choice of base is crucial to deprotonate the picolinic acid without interfering with the catalytic cycle.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(Biphenyl-4-yl)picolinic acid
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)/H₂O5-(4'-Methoxybiphenyl-4-yl)picolinic acid
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₂CO₃DME5-(4-(Thiophen-2-yl)phenyl)picolinic acid
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄THF5-(4-(Pyridin-3-yl)phenyl)picolinic acid

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the vinylation of aryl halides. researchgate.net The established mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org For this compound, the carboxylate group could potentially act as a directing group, influencing the regioselectivity of the reaction with certain alkenes. chemrxiv.org The reaction would yield 5-(4-styrylphenyl)picolinic acid derivatives.

Interactive Data Table: Plausible Heck Reaction Scenarios

Alkene PartnerCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF(E)-5-(4-Styrylphenyl)picolinic acid
n-Butyl acrylatePd(OAc)₂NaOAcDMA(E)-Butyl 3-(4-(5-carboxypyridin-2-yl)phenyl)acrylate
1-OctenePdCl₂(PPh₃)₂K₂CO₃NMP5-(4-((E)-Oct-1-en-1-yl)phenyl)picolinic acid
CyclohexenePd(OAc)₂ / XPhosCs₂CO₃Toluene5-(4-(Cyclohex-1-en-1-yl)phenyl)picolinic acid

Sonogashira Coupling

The Sonogashira coupling is a method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation allows for the introduction of an alkynyl moiety onto the phenyl ring of this compound. Such reactions have been successfully performed on other bromo-substituted nitrogen heterocycles. researchgate.net The resulting products, 5-(4-(alkynyl)phenyl)picolinic acids, are valuable precursors for synthesizing more complex structures.

Interactive Data Table: Potential Sonogashira Coupling Reactions

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF5-(4-(Phenylethynyl)phenyl)picolinic acid
TrimethylsilylacetylenePd(PPh₃)₄CuIPiperidineDMF5-(4-((Trimethylsilyl)ethynyl)phenyl)picolinic acid
1-HeptynePd(OAc)₂ / XantphosCuICs₂CO₃Dioxane5-(4-(Hept-1-yn-1-yl)phenyl)picolinic acid
Propargyl alcoholPdCl₂(dppf)CuIi-Pr₂NHToluene5-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)picolinic acid

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nl This reaction has broad applicability for creating aryl amines from diverse amine coupling partners, including primary and secondary amines. libretexts.org The reaction with this compound would produce various N-substituted 5-(4-aminophenyl)picolinic acid derivatives. The choice of a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) is often critical for high efficiency, and a suitable base like sodium tert-butoxide or cesium carbonate is required. libretexts.orgnih.gov

Interactive Data Table: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene5-(4-(Morpholin-4-yl)phenyl)picolinic acid
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane5-(4-(Phenylamino)phenyl)picolinic acid
DiethylaminePd(OAc)₂ / BrettPhosK₃PO₄THF5-(4-(Diethylamino)phenyl)picolinic acid
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene5-(4-(9H-Carbazol-9-yl)phenyl)picolinic acid

Metal-Halogen Exchange Reactions and Grignard Formation

The transformation of the aryl bromide in this compound into an organometallic reagent via metal-halogen exchange is a powerful strategy for further functionalization.

Grignard Reagent Formation

Direct formation of a Grignard reagent by reacting this compound with magnesium metal is challenging due to the presence of the acidic carboxylic acid proton. chemguide.co.uk This proton would rapidly quench any Grignard reagent formed. leah4sci.com

A more viable approach involves a halogen-metal exchange reaction. This typically uses an alkyl Grignard reagent (like i-PrMgCl) or an organolithium reagent at low temperatures. wikipedia.org However, the acidic proton remains a significant issue. A specialized method for substrates bearing acidic protons involves the use of a combination of a Grignard reagent and an organolithium reagent. mdpi.com For example, the substrate could first be treated with one equivalent of i-PrMgCl to deprotonate the carboxylic acid, forming a magnesium carboxylate. Subsequent treatment with n-butyllithium (n-BuLi) can then perform the bromine-lithium exchange. mdpi.com This generates a lithiated intermediate that can be trapped with various electrophiles.

This approach circumvents the incompatibility of the acidic proton and allows for the generation of a nucleophilic carbon center at the former site of the bromine atom, opening pathways to a wide array of derivatives.

Interactive Data Table: Metal-Halogen Exchange and Electrophilic Quench

Reagent SequenceElectrophileIntermediateFinal Product
1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq)N,N-Dimethylformamide (DMF)5-(4-Lithiophenyl)picolinate magnesium salt5-(4-Formylphenyl)picolinic acid
1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq)Carbon dioxide (CO₂)5-(4-Lithiophenyl)picolinate magnesium saltBenzene-1,4-dicarboxylic acid, 2-(pyridin-2-yl)-
1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq)Acetone5-(4-Lithiophenyl)picolinate magnesium salt5-(4-(2-Hydroxypropan-2-yl)phenyl)picolinic acid
1. i-PrMgCl (1 eq) 2. n-BuLi (2 eq)Trimethylsilyl chloride (TMSCl)5-(4-Lithiophenyl)picolinate magnesium salt5-(4-(Trimethylsilyl)phenyl)picolinic acid

Reductive Debromination

Reductive debromination, or hydrodehalogenation, is the process of replacing the bromine atom with a hydrogen atom. This reaction converts this compound into 5-phenylpicolinic acid. This transformation can be useful for confirming structural assignments or when the bromine is used as a temporary directing group. Various methods can achieve this reduction. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and efficient method. Other methods include using hydride sources like sodium borohydride in the presence of a palladium catalyst or radical-based reductions.

Interactive Data Table: Methods for Reductive Debromination

Reagent(s)CatalystSolventConditions
H₂ (1 atm)10% Pd/CEthanolRoom Temperature
NaBH₄PdCl₂MethanolRoom Temperature
HCOOH / Et₃NPd(OAc)₂DMF80 °C
Zn dustNiCl₂·6H₂OTHF / H₂OReflux

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. epfl.ch The structure of this compound is well-suited for initiating such sequences. A cross-coupling reaction at the bromide position can introduce a functional group that subsequently participates in an intramolecular reaction involving the pyridine ring or the carboxylate group.

For instance, a domino reaction could be designed starting with a Sonogashira coupling. organic-chemistry.org The product, a 5-(4-(alkynyl)phenyl)picolinic acid derivative, could undergo a subsequent intramolecular cyclization. For example, coupling with an alkyne bearing a terminal nucleophile could lead to a cyclization onto the alkyne, potentially triggered by a second catalyst or a change in reaction conditions. Another possibility involves an intramolecular Heck reaction, where a vinyl group introduced via Suzuki coupling could cyclize onto the pyridine ring under specific conditions. libretexts.orgnih.gov These advanced strategies allow for the rapid construction of complex, polycyclic heterocyclic systems from a relatively simple starting material.

Future Directions and Emerging Research Avenues for 5 4 Bromophenyl Picolinic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the widespread availability and study of 5-(4-Bromophenyl)picolinic acid. While classical methods can be employed, future research will likely focus on novel and more sophisticated synthetic strategies.

A primary and highly effective route for synthesizing 5-aryl-picolinic acids involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.comclaremont.edu This pathway would typically start with a precursor like 5-bromo-2-picolinic acid, which can be prepared by the oxidation of 5-bromo-2-picoline using an oxidizing agent such as potassium permanganate (B83412). google.com The 5-bromo-2-picolinic acid would then be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst to yield the final product. libretexts.orgyoutube.com

Future explorations will likely focus on optimizing these coupling reactions, perhaps by using microwave irradiation to improve yields and shorten reaction times, a technique that has proven successful for similar Suzuki couplings. researchgate.net Furthermore, research into heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs), could lead to more sustainable processes with easier catalyst recovery and reuse. researchgate.net The development of one-pot or multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, also represents a promising avenue for increasing efficiency. researchgate.netmdpi.com

Synthetic Strategy Description Potential Advantages Key Precursors
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between an organoborane and an organohalide. libretexts.orgyoutube.comHigh functional group tolerance, mild reaction conditions, commercial availability of catalysts and reagents.5-bromo-2-picolinic acid, 4-bromophenylboronic acid.
Heterogeneous Catalysis Using a solid-phase catalyst (e.g., MOF-based) that is not in the same phase as the reactants. researchgate.netEase of catalyst separation and recycling, improved sustainability.Same as Suzuki-Miyaura.
Microwave-Assisted Synthesis Utilizing microwave energy to heat the reaction mixture. researchgate.netRapid heating, shorter reaction times, potentially higher yields.Same as Suzuki-Miyaura.
Multi-Component Reactions Combining three or more reactants in a single step to form the product, which incorporates portions of all reactants. researchgate.netIncreased efficiency, reduced waste, atom economy.Varies depending on the specific reaction design.

Development of Advanced Computational Models for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory. For this compound, advanced computational models can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules.

High-level quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the molecule's geometric and electronic properties. acs.org These calculations can predict sites of reactivity, bond dissociation energies, and spectroscopic characteristics, guiding experimental work. For instance, modeling can help understand the stability of potential intermediates in a synthetic pathway or the electronic effects of the bromophenyl group on the picolinic acid ring. acs.org

Furthermore, in fields like drug discovery and materials science, molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are invaluable. nih.gov Researchers can build computational models to simulate how this compound might bind to a biological target, such as an enzyme's active site. nih.govnih.gov 3D-QSAR models can correlate structural features of a series of related molecules with their biological activity, providing a predictive framework to design more potent or selective derivatives. nih.gov The future in this area involves creating more accurate and robust models through machine learning and artificial intelligence, trained on intentionally designed, high-quality experimental datasets to better predict complex outcomes like reaction yield or biological efficacy. mit.edu

Computational Method Application for this compound Predicted Properties Reference Example
Density Functional Theory (DFT) Calculation of electronic structure and ground-state properties.Molecular geometry, charge distribution, orbital energies, reaction energies. acs.org
Molecular Docking Predicting the binding orientation and affinity of the molecule to a target receptor.Binding mode, scoring functions (estimate of binding affinity). nih.gov
3D-QSAR Correlating 3D molecular properties with biological activity or chemical reactivity.Predictive models for designing new analogues with enhanced properties. nih.gov
Data-Driven Modeling / Machine Learning Using algorithms to learn from existing data and make predictions on new molecules.Reaction outcomes, substrate scope, biological activity. mit.edu

Design of Next-Generation Functional Materials with Tunable Properties

The structure of this compound makes it an excellent candidate as a building block, or "linker," for creating advanced functional materials, most notably Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.net

The picolinic acid end of the molecule can act as a bidentate ligand, binding strongly to metal centers, while the bromophenyl group provides a functional handle that can be used to tune the properties of the resulting MOF. rsc.orgwikipedia.org For example, the size and chemical nature of the pores within the MOF can be systematically altered by using mixed-linker strategies or by modifying the linker itself. nih.govresearchgate.net Such tunable MOFs could be designed for specific applications, including:

Gas Storage and Separation: Creating frameworks with selective affinity for gases like carbon dioxide or hydrogen.

Catalysis: Incorporating catalytically active metal sites within the pores. nih.gov

Sensing: Designing materials that exhibit a detectable change (e.g., in color or fluorescence) upon binding a target analyte.

The bromine atom on the phenyl ring is particularly useful as it can be a site for post-synthetic modification, allowing for the introduction of other functional groups after the MOF has been assembled.

Innovative Catalytic Systems for Challenging Chemical Transformations

The chelating nature of the picolinic acid group suggests that this compound can play a significant role in the development of innovative catalytic systems. Research in this area is expected to proceed along two main paths.

First, the molecule itself can serve as a ligand for transition metal catalysts. By creating chiral versions of this compound, it may be possible to develop catalysts for asymmetric synthesis, a critical process for producing enantiomerically pure pharmaceuticals. nii.ac.jp The electronic properties of the ligand, and thus the activity of the metal catalyst, could be fine-tuned by modifying the substituent on the phenyl ring.

Second, picolinic acid and its derivatives have been shown to act as highly effective mediators in catalytic oxidation processes. nih.govnih.gov For example, picolinic acid can complex with manganese(II) to create a potent catalytic system for activating peracetic acid. nih.govnih.gov This system generates high-valent manganese species that can rapidly degrade organic micropollutants in water. nih.gov Future research could explore the use of this compound within similar Advanced Oxidation Processes (AOPs) for environmental remediation, where the bromophenyl group might enhance stability or catalytic turnover.

Interdisciplinary Research Opportunities and Synergistic Applications

The unique properties of this compound position it at the intersection of chemistry, materials science, biology, and environmental science, creating numerous interdisciplinary research opportunities.

Agrochemicals: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.gov Research has shown that modifying the picolinic acid skeleton can lead to potent new herbicides with specific modes of action. nih.gov this compound could serve as a lead structure in the discovery of next-generation agrochemicals.

Medicinal Chemistry and Pharmacology: Picolinic acid is a natural catabolite of the amino acid tryptophan and is involved in various immunological and neurological processes. nih.govfrontiersin.org Derivatives of related structures have been investigated as potent inhibitors of enzymes like adenosine (B11128) kinase, which is a target for treating pain and inflammation. nih.gov The metabolic fate and biological activity of this compound could be a rich area of study, potentially leading to new therapeutic agents. nih.govnih.gov Studies on tryptophan metabolism have shown that picolinic acid levels can correlate with cytokine profiles in patients with chronic diseases, suggesting a role in immune regulation. frontiersin.orgfrontiersin.org

Materials Science and Environmental Remediation: As discussed, the use of this compound in MOFs and catalytic systems bridges materials engineering with environmental applications, such as carbon capture and water treatment. rsc.orgnih.gov

Scale-Up Considerations for Industrial and Specialty Chemical Production

Transitioning the synthesis of this compound from a laboratory procedure to industrial-scale production presents a distinct set of challenges and considerations. While a lab-scale synthesis might prioritize yield and purity, an industrial process must also heavily weigh cost, safety, sustainability, and throughput.

Key considerations for scale-up include:

Process Optimization: Parameters such as temperature, pressure, reaction time, and agitation speed must be optimized to maximize productivity while ensuring safety. nii.ac.jp

Raw Material Sourcing: The cost and availability of starting materials, such as 5-bromo-2-picoline and 4-bromophenylboronic acid, become critical factors. Sourcing from bulk chemical suppliers is necessary.

Safety and Hazard Analysis: A thorough understanding of the reaction's thermodynamics and kinetics is essential to prevent hazardous situations like thermal runaways. The toxicity and handling requirements of all reagents and intermediates must be carefully managed.

Reactor Design: The choice of reactor material (e.g., glass-lined, stainless steel, Hastelloy) and design depends on the corrosivity (B1173158) of the reagents and the reaction conditions (e.g., temperature, pressure).

Downstream Processing: Efficient methods for product isolation, purification, and drying must be developed. This includes selecting appropriate filtration and crystallization techniques that are viable on a large scale.

Catalyst Cost and Recovery: In a Suzuki coupling, the cost of the palladium catalyst can be substantial. Developing methods for recovering and recycling the catalyst is often crucial for economic viability.

Some synthetic methods are inherently more suitable for industrial production due to milder conditions and simpler operations, which can reduce both capital and operational costs. google.com

Parameter Laboratory Scale Focus Industrial Scale Focus
Objective Proof of concept, high purity for analysis.High throughput, cost-effectiveness, process safety and robustness.
Reagents High-purity reagents from catalogs.Bulk chemicals, cost of raw materials is critical.
Solvent Use Often used generously for ease of handling.Minimized to reduce cost and waste; solvent recycling is common.
Heating/Cooling Rapid and uniform via heating mantles/baths.Slower due to lower surface-area-to-volume ratio; heat removal is often the limiting factor.
Purification Chromatography is common.Crystallization, distillation, and filtration are preferred.
Safety Handled in fume hoods.Requires extensive process safety management, containment strategies, and hazard analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.